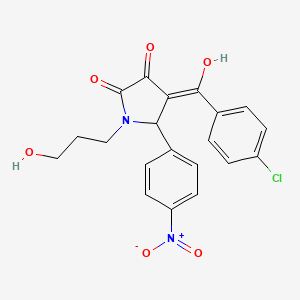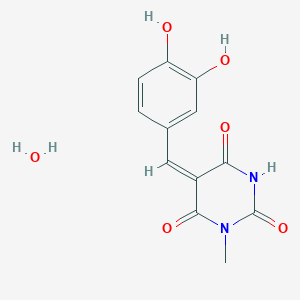![molecular formula C25H26N2O2 B5376907 3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol](/img/structure/B5376907.png)
3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol, also known as PPAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PPAP is a derivative of phenylpiperazine, a class of compounds known for their pharmacological properties. PPAP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol is not fully understood, but it is thought to act on the dopaminergic and serotonergic systems in the brain. 3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play a role in mood regulation. 3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol may also act as a monoamine oxidase inhibitor, preventing the breakdown of dopamine and serotonin in the brain.
Biochemical and Physiological Effects:
3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol has been shown to exhibit a range of biochemical and physiological effects, including:
1. Increased dopamine and serotonin release: 3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant effects.
2. Anti-inflammatory effects: 3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol has been shown to exhibit anti-inflammatory effects, which may contribute to its potential as a treatment for inflammatory diseases.
3. Neuroprotective effects: 3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol has been shown to have neuroprotective effects, which may contribute to its potential as a treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol is its high purity and stability, which makes it easy to work with in laboratory experiments. 3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol is also relatively easy to synthesize using established methods. However, one limitation of 3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol, including:
1. Further investigation of its antidepressant effects: While 3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol has been shown to exhibit antidepressant effects, further research is needed to fully understand its potential as a treatment for depression.
2. Development of new synthetic methods: While there are established methods for synthesizing 3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol, new methods may be developed that are more efficient or cost-effective.
3. Investigation of its potential as a treatment for other diseases: While 3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol has been studied for its potential as a treatment for inflammatory and neurodegenerative diseases, further research is needed to investigate its potential as a treatment for other diseases.
Synthesis Methods
3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol can be synthesized using a variety of methods, including the Buchwald-Hartwig coupling reaction and the Suzuki-Miyaura cross-coupling reaction. The Buchwald-Hartwig coupling reaction involves the reaction of a halogenated phenol with a piperazine derivative in the presence of a palladium catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst. Both methods have been used successfully to synthesize 3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol with high yields and purity.
Scientific Research Applications
3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. Some of the areas of research include:
1. Anti-inflammatory effects: 3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol has been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
2. Neuroprotective effects: 3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Antidepressant effects: 3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol has been shown to exhibit antidepressant effects, making it a potential candidate for the treatment of depression.
properties
IUPAC Name |
[6-(3-hydroxyphenyl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-23-8-4-7-21(17-23)24-12-11-22(18-26-24)25(29)27-15-13-20(14-16-27)10-9-19-5-2-1-3-6-19/h1-8,11-12,17-18,20,28H,9-10,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCITALWDMRBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5376826.png)
![N~3~-{[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5376834.png)
![6-[2-(2-methoxyphenyl)vinyl]-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5376839.png)
![({5-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-1,3,4-oxadiazol-2-yl}methyl)dimethylamine](/img/structure/B5376846.png)
![8-[2-(2,4-difluorophenoxy)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5376850.png)

![4,7,7-trimethyl-N-(3-methylphenyl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5376859.png)
![7-methyl-6-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5376869.png)
![1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5376877.png)

![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole](/img/structure/B5376908.png)


